molecular formula C11H16ClN3O2 B8487597 tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No. B8487597
M. Wt: 257.72 g/mol
InChI Key: CYNGMILHWALXKV-UHFFFAOYSA-N
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Patent
US08513248B2

Procedure details

1,1-Dimethylethyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (I18) (1.563 g, 7 mmol) and NCS (0.935 g, 7.00 mmol) were heated at 80° C. for 2 h in toluene (30 mL). The solvents were removed in vacuo and the residue was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane) to afford product in 1.55 g.
Quantity
1.563 g
Type
reactant
Reaction Step One
Name
Quantity
0.935 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]=12.C1C(=O)N([Cl:24])C(=O)C1>C1(C)C=CC=CC=1>[Cl:24][C:3]1[N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]2=[N:1][CH:2]=1

Inputs

Step One
Name
Quantity
1.563 g
Type
reactant
Smiles
N=1C=CN2C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0.935 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane)
CUSTOM
Type
CUSTOM
Details
to afford product in 1.55 g

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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